2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid
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Overview
Description
2-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid is a heterocyclic compound that features a pyrazole ring attached to a benzoic acid moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an amino group and a carboxylic acid group in its structure allows for diverse chemical reactivity and the formation of various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid typically involves the formation of the pyrazole ring followed by its attachment to the benzoic acid moiety. One common method involves the reaction of 3-methyl-1H-pyrazole-5-amine with 2-bromobenzoic acid under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors related to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-amino-5-methyl-1H-pyrazole: A similar compound with a pyrazole ring but lacking the benzoic acid moiety.
2-(5-nitro-3-methyl-1H-pyrazol-1-yl)benzoic acid: A nitro derivative of the compound.
2-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzoic acid: An ethyl-substituted derivative.
Uniqueness
2-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid is unique due to the presence of both an amino group and a carboxylic acid group, which allows for diverse chemical reactivity and the formation of various derivatives. Its structure also enables it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-(5-amino-3-methylpyrazol-1-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-6-10(12)14(13-7)9-5-3-2-4-8(9)11(15)16/h2-6H,12H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJZUIGBRUXITD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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